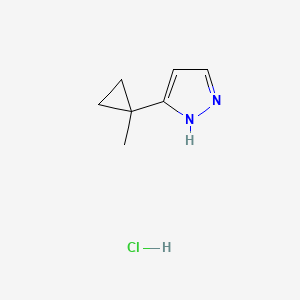
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride
説明
“3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” is likely a derivative of pyrazole, which is a basic aromatic ring. Pyrazole refers to a class of compounds containing three carbon atoms and two nitrogen atoms in a five-membered aromatic ring . The “3-(1-methylcyclopropyl)” part suggests that a methylcyclopropyl group is attached to the third position of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” would consist of a pyrazole ring with a methylcyclopropyl group attached to the third position. The “hydrochloride” indicates that the compound is a hydrochloride salt, which could influence its properties .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and as building blocks in organic synthesis . The specific reactions that “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride” would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and stability .科学的研究の応用
Synthesis of Derivatives
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride and its derivatives have been synthesized and studied for various applications. One study focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates in creating biologically active compounds. These derivatives have shown potential in cancer therapy due to their specificity and effectiveness in inhibiting tumor cell proliferation and promoting apoptosis (Xiaobo Liu, Shan Xu, & Yinhua Xiong, 2017).
Biological Evaluation
Several pyrazole derivatives, including the 1,5-diarylpyrazole class, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing their potential in treating conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). Moreover, the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has shown significant antiproliferative effects against cancer cells, particularly in breast cancer and leukemia (H. Ananda et al., 2017).
Antimicrobial Properties
Some pyrazole derivatives have demonstrated notable antimicrobial properties. For example, the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidation of specific hydrazines has yielded compounds with potent antimicrobial activity (O. Prakash et al., 2011).
Pharmaceutical Applications
Pyrazoles, including the 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride derivatives, are significant in pharmaceutical chemistry. Their potential applications range from acting as pesticides and anti-inflammatory medications to antitumor drugs. The synthesis and characterization of specific pyrazole derivatives, like Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have furthered understanding of their antioxidant properties and possible pharmaceutical applications (S. Naveen et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-7(3-4-7)6-2-5-8-9-6;/h2,5H,3-4H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHGMIZBMQFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride | |
CAS RN |
1787919-23-6 | |
| Record name | 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



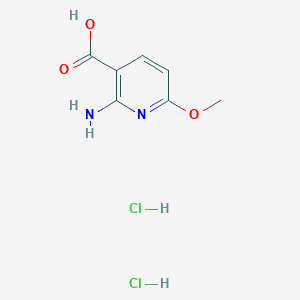
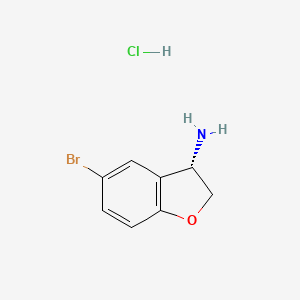
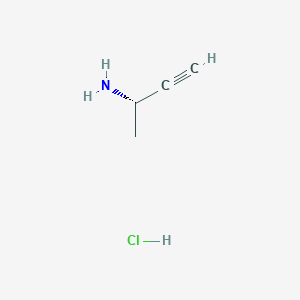
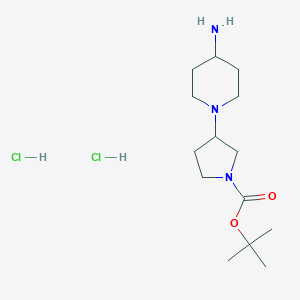
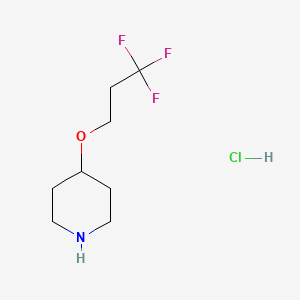
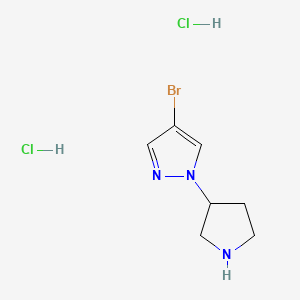
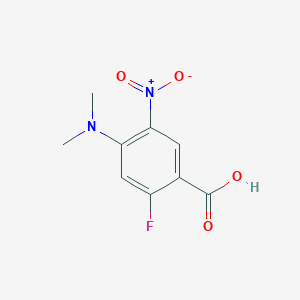
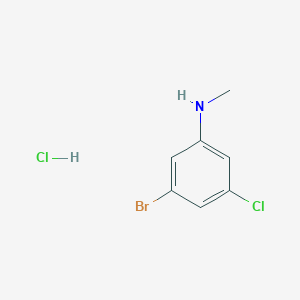
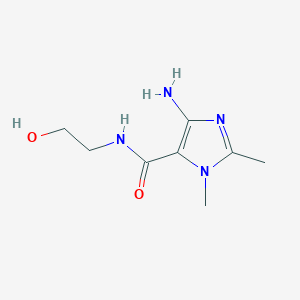
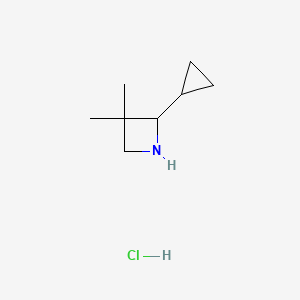
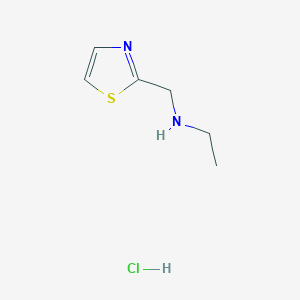
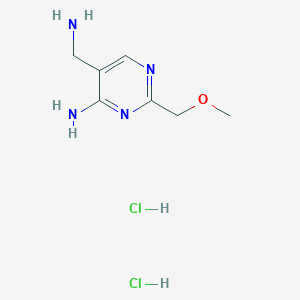
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)